1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol
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Overview
Description
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is a complex organic compound with the molecular formula C11H21NO This compound is characterized by its unique structure, which includes a cyclopropyl group, an aminomethyl group, and a cyclobutanol moiety
Preparation Methods
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol involves multiple steps, typically starting with the preparation of the cyclopropyl and cyclobutanol intermediates. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: This step involves the reaction of a suitable precursor with a cyclopropanating agent under controlled conditions.
Introduction of the Aminomethyl Group: The cyclopropyl intermediate is then reacted with a suitable aminating agent to introduce the aminomethyl group.
Formation of the Cyclobutanol Moiety: The final step involves the cyclization of the intermediate to form the cyclobutanol structure.
Chemical Reactions Analysis
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from -78°C to room temperature.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: While not widely used in industrial applications, it serves as a valuable research tool for developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its aminomethyl and cyclobutanol groups. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(Aminomethyl)cyclopropanol: This compound shares the aminomethyl and cyclopropyl groups but lacks the cyclobutanol moiety, resulting in different chemical properties and reactivity.
Cyclopropylamine: While it contains the cyclopropyl and amine groups, it does not have the cyclobutanol structure, making it less complex.
Cyclobutanol: This compound has the cyclobutanol moiety but lacks the aminomethyl and cyclopropyl groups, leading to different applications and reactivity.
The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21NO |
---|---|
Molecular Weight |
183.29 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopropyl]-3-propan-2-ylcyclobutan-1-ol |
InChI |
InChI=1S/C11H21NO/c1-8(2)9-5-11(13,6-9)10(7-12)3-4-10/h8-9,13H,3-7,12H2,1-2H3 |
InChI Key |
UJQGJZZLKGHIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CC(C1)(C2(CC2)CN)O |
Origin of Product |
United States |
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